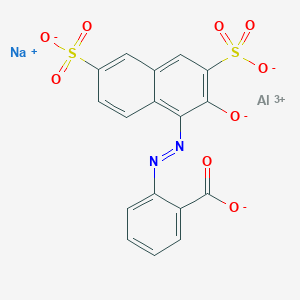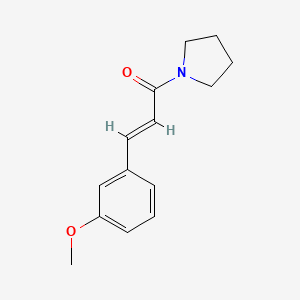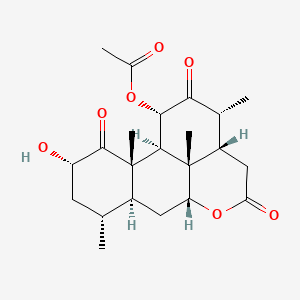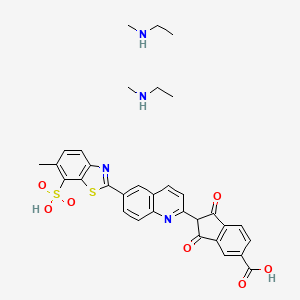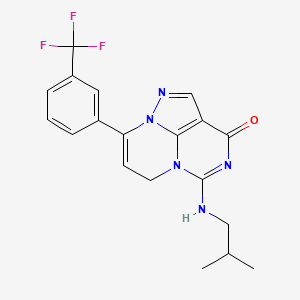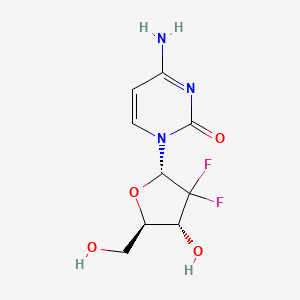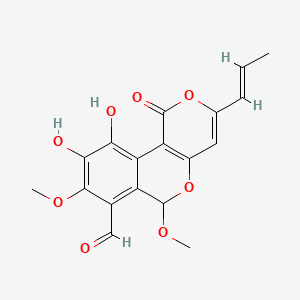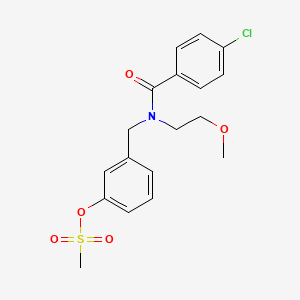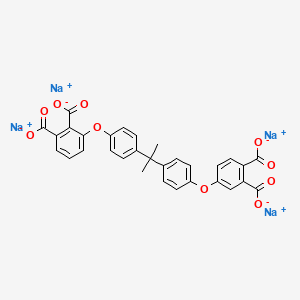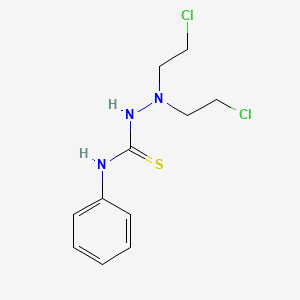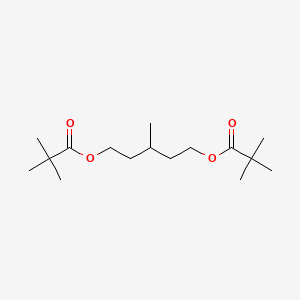
Methylpentanediol dineopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpentanediol dineopentanoate is a chemical compound known for its applications in the cosmetic industry. It is primarily used as a hair and skin conditioning agent, providing benefits such as making hair easy to comb, supple, soft, and shiny, and maintaining skin in good condition .
Preparation Methods
The synthesis of methylpentanediol dineopentanoate involves the esterification of 3-methyl-1,5-pentanediol with 2,2-dimethylpropanoic acid. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Methylpentanediol dineopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylpentanediol dineopentanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its effects on skin and hair make it a subject of interest in dermatological research.
Medicine: Research into its potential as a drug delivery agent is ongoing.
Industry: Beyond cosmetics, it is explored for use in lubricants and plasticizers
Mechanism of Action
The mechanism of action of methylpentanediol dineopentanoate in cosmetic applications involves its ability to form a thin film on the hair or skin surface. This film provides conditioning effects by reducing friction and enhancing moisture retention. The molecular targets include the keratin in hair and the stratum corneum in the skin .
Comparison with Similar Compounds
Methylpentanediol dineopentanoate can be compared to other esters used in cosmetics, such as:
Ethylhexyl palmitate: Known for its emollient properties.
Isopropyl myristate: Used for its ability to enhance the absorption of other ingredients.
Butylene glycol dicaprylate/dicaprate: Provides similar conditioning effects but with different sensory properties.
This compound is unique due to its specific combination of conditioning effects and its ability to form a stable film on hair and skin .
Properties
CAS No. |
762268-77-9 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
[5-(2,2-dimethylpropanoyloxy)-3-methylpentyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-12(8-10-19-13(17)15(2,3)4)9-11-20-14(18)16(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
ABKPAQVSXGDAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C(C)(C)C)CCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


